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Executive Summary

XDM-CBP (also referenced as XDM®6) represents a critical shift in epigenetic therapeutics,
moving beyond the well-characterized BET inhibitors (e.g., JQ1) to target the non-BET
bromodomains of CBP (CREB-binding protein) and p300. While BET inhibitors target BRD4,
XDM-CBP offers high selectivity for the CBP/p300 bromodomain, preventing the recognition of
acetylated lysine residues on histones and transcription factors.

This guide provides a rigorous statistical framework for evaluating XDM-CBP against standard-
of-care and mechanistic controls. It addresses the common pitfall of applying simple t-tests to
longitudinal data and prescribes Mixed-Effects Models for robust in vivo analysis.

Part 1: The Comparative Landscape

To validate XDM-CBP efficacy, experimental design must include mechanistic controls that
distinguish its activity from catalytic inhibition (A-485) and BET inhibition (JQ1).

Table 1: Recommended Treatment Groups & Rationale
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Group Role Compound

Target/Mechan
ism

Rationale

A Test XDM-CBP

CBP/p300

Bromodomain

The
investigational
compound.
Displaces Ac-Lys
readers.

Positive Control
B . CCS1477
(Clinical)

CBP/p300

Bromodomain

Clinical-stage
benchmark.
Essential for
non-inferiority or
superiority

claims.

Mechanistic
C A-485
Control

CBP/p300 HAT

Domain

Distinguishes
bromodomain
inhibition
(reader) from
catalytic

inhibition (writer).

Selectivity
D Jo1
Control

BET Family
(BRD4)

Proves the
phenotype is
distinct from
generic BET
inhibition.[1]

E Negative Control  Vehicle

N/A

DMSO/PEG-400
(matches
solvent).
Establishes
baseline tumor
growth.

Part 2: Statistical Methodology (The "Engine")

2.1 The Statistical Decision Tree
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Researchers often default to ANOVA without checking assumptions. For XDM-CBP in vivo
trials (e.g., xenografts), data is longitudinal and often heteroscedastic (variance increases as

tumors grow).

Core Directive: Do NOT use repeated t-tests for multiple time points. This inflates the Type |

error rate.

Raw Data Input

(Tumor Volume / Viability)

Outlier Detection
(ROUT Method, Q=1%)

Normality Test
(Shapiro-Wilk)

Is Data Normal?

Parametric Path Non-Parametric Path

IC50/EC50 Tumor Growth

In Vitro (Dose-Response): In Vivo (Longitudinal):
4-Parameter Logistic Regression Mixed-Effects Model (REML)
(Hill Slope) (Handles missing data better than RM-ANOVA)

Post-Hoc Correction:
Dunnett's (vs Vehicle)
Tukey's (vs CCS1477)
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Caption: Decision pipeline for selecting the correct statistical test based on data distribution
and experimental type.

2.2 In Vivo Analysis: Mixed-Effects Models

For XDM-CBP xenograft studies, use a Mixed-Effects Model (REML) rather than standard
Repeated Measures ANOVA.

o Why? RM-ANOVA requires complete datasets. If a mouse in the Vehicle group is euthanized
early due to tumor burden (common in oncology), RM-ANOVA discards all prior data for that
mouse. Mixed models retain the data, increasing statistical power.

o Sphericity: Apply the Geisser-Greenhouse correction if the assumption of sphericity is
violated (variances of differences between time points are not equal).

Part 3: Experimental Protocol (In Vivo Efficacy)

Objective: Assess Tumor Growth Inhibition (TGI) of XDM-CBP in a Melanoma (e.g., SK-MEL-5)
or Leukemia xenograft model.

3.1 Workflow

¢ Cell Implantation: Inject

SK-MEL-5 cells subcutaneously into the right flank of NOD/SCID mice.

e Randomization: When tumors reach ~100-150 mm3, randomize mice into groups (n=8-
10/group) using a stratified randomization method to ensure equal mean tumor volumes at
Day 0.

e Treatment:
o XDM-CBP: 10 mg/kg, IP, Dalily.
o Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline.

e Measurement: Measure tumor volume (TV) every 3 days using digital calipers.
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o Formula:

3.2 Mechanistic Validation (Western Blot)

To confirm XDM-CBP is engaging the target in vivo, harvest tumors at the endpoint and assay
for c-Myc downregulation (a downstream effect of CBP blockade).

o Expectation: XDM-CBP should reduce c-Myc levels comparable to CCS1477, whereas JQ1
might show a different compensation pattern.

CBP/p300
Competes/Blocks P8 (Bromodomain) Reads

XDM-CEP g o Acetylated Lysine Recruits - Transcriptional Drives Oncogene Expression
(Inhibitor) Prevents Binding .. P> (Chromatin/TF) "1 complex Assembly (c-Myc, IRF4)

Click to download full resolution via product page

Caption: Mechanism of Action. XDM-CBP competitively inhibits the CBP bromodomain,
preventing recognition of acetylated lysine and subsequent oncogene transcription.

Part 4: Data Presentation Templates

When publishing, summarize efficacy using Tumor Growth Inhibition (%TGlI).

Formula:

Where T is the treated group mean and C is the control group mean.

Table 2: Mock Efficacy Data Layout
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Mean TV
Treatment Dose P-Value (vs  P-Value (vs
(mm?3) [Day % TGI .
Group (mglkg) 21] Vehicle) CCS1477)
Vehicle - 1200 £ 150 - - < 0.0001
XDM-CBP 10 450 + 80 68% < 0.0001 ns (0.45)
CCsi4r7 15 420+ 75 71% < 0.0001
JQ1 50 800 + 110 35% 0.01 <0.01

Note: "ns" indicates non-significant difference, suggesting XDM-CBP efficacy is statistically
comparable to the clinical benchmark in this hypothetical dataset.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Statistical Benchmarking of XDM-CBP: A Comparative
Efficacy Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611841#statistical-analysis-of-xdm-cbp-treatment-
groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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